molecular formula C18H20N2O3 B14923000 N'-[(E)-(2,4-dimethylphenyl)methylidene]-3,4-dimethoxybenzohydrazide

N'-[(E)-(2,4-dimethylphenyl)methylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B14923000
M. Wt: 312.4 g/mol
InChI Key: RCENATUMDWLBHK-YBFXNURJSA-N
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Description

N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is a hydrazone derivative known for its unique chemical structure and potential applications in various fields. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. This compound, in particular, is synthesized from the reaction of hydrazine with substituted benzaldehydes and is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE typically involves the condensation reaction between 2,4-dimethylbenzaldehyde and 3,4-dimethoxybenzohydrazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

On an industrial scale, the production of N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. It can also interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE
  • N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZINE
  • N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZONE

Uniqueness

N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethylphenyl)methylideneamino]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H20N2O3/c1-12-5-6-15(13(2)9-12)11-19-20-18(21)14-7-8-16(22-3)17(10-14)23-4/h5-11H,1-4H3,(H,20,21)/b19-11+

InChI Key

RCENATUMDWLBHK-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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